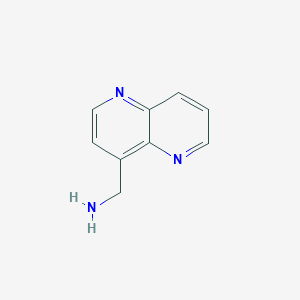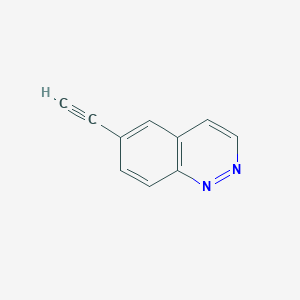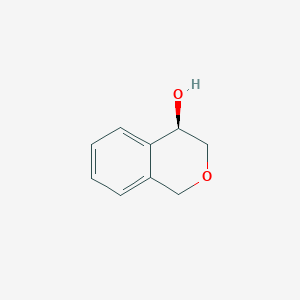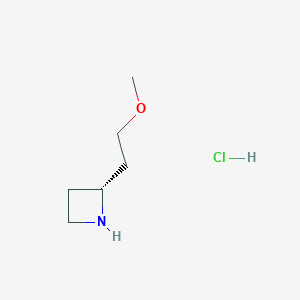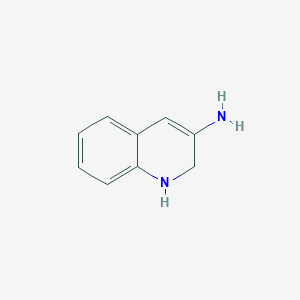
1,2-Dihydroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amine group at the 3-position and a dihydro moiety at the 1,2-positions.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the reduction of quinoline-3-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions . Another approach includes the cyclization of N-aryl-2-aminobenzylamines with aldehydes or ketones in the presence of acid catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These methods offer high yields and are suitable for large-scale production .
化学反应分析
Types of Reactions
1,2-Dihydroquinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline-3-amine derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted this compound derivatives.
科学研究应用
1,2-Dihydroquinolin-3-amine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,2-Dihydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dihydro and amine groups.
Quinoline-3-amine: Similar to 1,2-Dihydroquinolin-3-amine but without the dihydro moiety.
Tetrahydroquinoline: A fully reduced form of quinoline with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of the dihydro moiety and the amine group at the 3-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
1,2-dihydroquinolin-3-amine |
InChI |
InChI=1S/C9H10N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6,10H2 |
InChI 键 |
YMRCIENXPNTVID-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


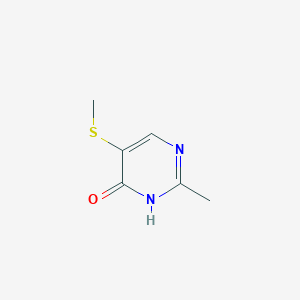
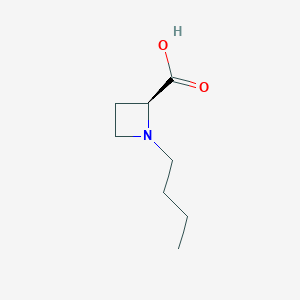
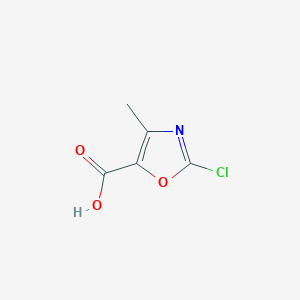

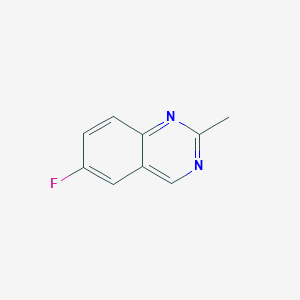
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
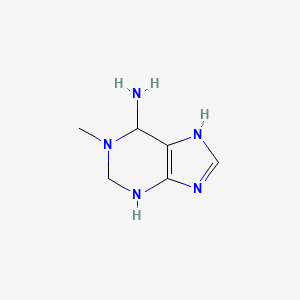
![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)

